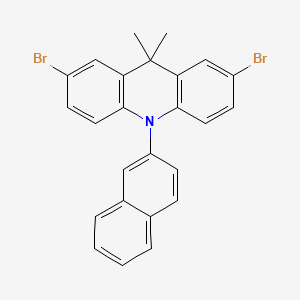
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by the presence of bromine atoms and a naphthalene moiety, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach is the bromination of a precursor acridine compound, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various dihydroacridine compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmacophore in drug design and development.
Industry: It can be utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the naphthalene group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dimethylacridine: Lacks the naphthalene moiety, which may result in different chemical properties and reactivity.
9,9-Dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Does not contain bromine atoms, affecting its potential for substitution reactions.
2,7-Dichloro-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Chlorine atoms instead of bromine, which can lead to variations in reactivity and applications.
Uniqueness
The uniqueness of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine lies in its specific combination of bromine atoms and the naphthalene group. This combination can impart distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C25H19Br2N |
|---|---|
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-dimethyl-10-naphthalen-2-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)21-14-18(26)8-11-23(21)28(24-12-9-19(27)15-22(24)25)20-10-7-16-5-3-4-6-17(16)13-20/h3-15H,1-2H3 |
InChI-Schlüssel |
JDMSDLJUNKXKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















